![molecular formula C19H22O3S B14591313 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one CAS No. 61270-16-4](/img/structure/B14591313.png)
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is an organic compound characterized by a phenyl ring substituted with a hydroxy group, a sulfanyl group, and a phenoxypentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phenoxypentyl Chain: This step involves the reaction of phenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-phenoxypentane.
Sulfanyl Group Introduction: The 5-phenoxypentane is then reacted with thiol-containing reagents to introduce the sulfanyl group.
Coupling with the Phenyl Ring: The final step involves coupling the sulfanyl-substituted phenoxypentane with a phenyl ring that has a hydroxy group and an ethanone moiety. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-Hydroxy-4-[(5-phenylpentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a phenylpentyl chain instead of a phenoxypentyl chain.
1-{2-Hydroxy-4-[(5-methoxypentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a methoxypentyl chain instead of a phenoxypentyl chain.
Uniqueness
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is unique due to the presence of the phenoxypentyl chain, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
61270-16-4 |
|---|---|
Formule moléculaire |
C19H22O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-4-(5-phenoxypentylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C19H22O3S/c1-15(20)18-11-10-17(14-19(18)21)23-13-7-3-6-12-22-16-8-4-2-5-9-16/h2,4-5,8-11,14,21H,3,6-7,12-13H2,1H3 |
Clé InChI |
FVVGVIHGVKZRHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)SCCCCCOC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)
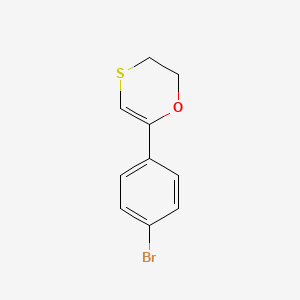

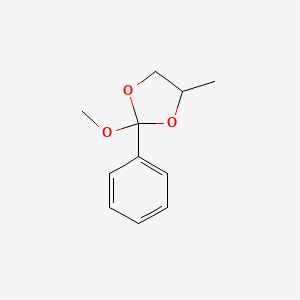
![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)
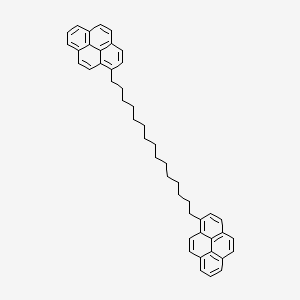
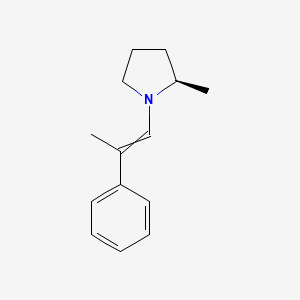
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
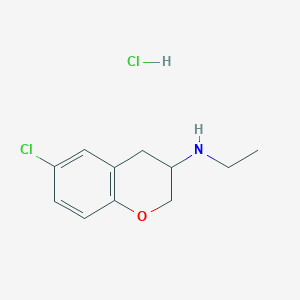
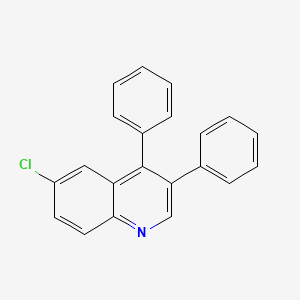
![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)

